N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-methylpropanamide
CAS No.: 847387-93-3
Cat. No.: VC0006166
Molecular Formula: C17H18N4O2
Molecular Weight: 310.35 g/mol
* For research use only. Not for human or veterinary use.
![N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-methylpropanamide - 847387-93-3](/images/no_structure.jpg)
CAS No. | 847387-93-3 |
---|---|
Molecular Formula | C17H18N4O2 |
Molecular Weight | 310.35 g/mol |
IUPAC Name | N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methylpropanamide |
Standard InChI | InChI=1S/C17H18N4O2/c1-11(2)16(22)19-13-9-12(5-6-15(13)23-3)14-10-21-8-4-7-18-17(21)20-14/h4-11H,1-3H3,(H,19,22) |
Standard InChI Key | XRYOQOUJMQVCBW-UHFFFAOYSA-N |
SMILES | CC(C)C(=O)NC1=C(C=CC(=C1)C2=CN3C=CC=NC3=N2)OC |
Canonical SMILES | CC(C)C(=O)NC1=C(C=CC(=C1)C2=CN3C=CC=NC3=N2)OC |
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three distinct regions:
-
Imidazo[1,2-a]pyrimidine core: A fused bicyclic system with nitrogen atoms at positions 1, 3, and 7, contributing to electron-deficient aromaticity and hydrogen-bonding capabilities.
-
2-Methoxyphenyl group: A substituted benzene ring with a methoxy (-OCH3) group at the ortho position, enhancing solubility and modulating electronic effects.
-
2-Methylpropanamide side chain: A branched aliphatic amide providing steric bulk and influencing pharmacokinetic properties like metabolic stability.
The interplay between these regions creates a planar aromatic system with polar functional groups, favoring interactions with biological targets such as enzymes and receptors.
Physicochemical Characterization
Key physicochemical parameters include:
Property | Value |
---|---|
Molecular Formula | C17H18N4O2 |
Molecular Weight | 310.35 g/mol |
IUPAC Name | N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methylpropanamide |
SMILES | CC(C)C(=O)NC1=C(C=CC(=C1)C2=CN3C=CC=NC3=N2)OC |
Topological Polar Surface Area | 81.2 Ų |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 5 |
The compound’s moderate lipophilicity (calculated LogP ≈ 2.8) and polar surface area suggest balanced membrane permeability and solubility, aligning with Lipinski’s Rule of Five criteria for drug-likeness.
Synthesis and Manufacturing
Synthetic Routes
While explicit details for this compound are scarce, analogous imidazo[1,2-a]pyrimidine derivatives are typically synthesized via:
-
Cyclocondensation Reactions: Combining aminopyrimidines with α-haloketones or α,β-unsaturated carbonyl compounds under acidic conditions.
-
Multi-Component Reactions: One-pot assemblies using catalysts like silica sulfuric acid to improve efficiency.
A hypothetical synthesis pathway might involve:
-
Formation of Imidazo[1,2-a]pyrimidine: Reacting 2-aminopyrimidine with a bromoketone in the presence of ammonium acetate.
-
Coupling with Methoxyphenylamine: Buchwald-Hartwig amination or Ullmann-type coupling to attach the methoxyphenyl group.
-
Amidation: Introducing the 2-methylpropanoyl chloride to the aromatic amine under basic conditions.
Optimization Challenges
Key challenges include:
-
Regioselectivity: Ensuring correct ring closure during imidazo[1,2-a]pyrimidine formation.
-
Purification: Separating isomers due to the compound’s planar structure and similar polarity byproducts.
-
Yield Improvement: Multi-step syntheses often suffer from cumulative yield losses; reported yields for similar compounds range from 15–40%.
Biological Activity and Mechanistic Insights
Anti-Inflammatory Activity
Methoxyphenyl groups are known to suppress NF-κB signaling, a central mediator of inflammation. In silico docking studies predict strong binding (ΔG ≈ -9.2 kcal/mol) to the NF-κB p65 subunit, potentially inhibiting cytokine production.
Antimicrobial Effects
The compound’s logP value aligns with optimal ranges for Gram-positive bacterial membrane penetration. Analogous derivatives exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli.
Applications in Drug Discovery
Lead Optimization Strategies
Modifications to enhance potency and selectivity might include:
-
Ring Substitution: Introducing electron-withdrawing groups (e.g., -CF3) to the phenyl ring to improve target affinity.
-
Side Chain Variation: Replacing 2-methylpropanamide with sulfonamides for increased metabolic stability.
Pharmacokinetic Profiling
Preliminary ADMET predictions indicate:
-
Moderate Hepatic Clearance: Likely via CYP3A4-mediated oxidation.
-
Blood-Brain Barrier Penetration: Unlikely due to the polar surface area >80 Ų.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume